(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol
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Overview
Description
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a tetrahydroindazole core with a methanol group attached, making it a unique structure within the indazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,4-dimethylpentan-2-one with hydrazine hydrate, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)formaldehyde or (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carboxylic acid .
Scientific Research Applications
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)formaldehyde: An oxidized derivative.
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carboxylic acid: Another oxidized derivative.
Uniqueness
(1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other indazole derivatives .
Properties
CAS No. |
2680542-34-9 |
---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
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